molecular formula C9H8FN3 B11911079 7-Fluoro-4-hydrazinylquinoline

7-Fluoro-4-hydrazinylquinoline

Cat. No.: B11911079
M. Wt: 177.18 g/mol
InChI Key: YDBZADTUFVILJU-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydrazinylquinoline is a chemical compound with the molecular formula C9H8FN3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both fluorine and hydrazine groups in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . The reaction can be represented as follows:

4,7-dichloroquinoline+hydrazine hydrateThis compound+by-products\text{4,7-dichloroquinoline} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{by-products} 4,7-dichloroquinoline+hydrazine hydrate→this compound+by-products

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-hydrazinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-4-hydrazinylquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 4,7-Difluoroquinoline
  • 7-Fluoro-4-(1-piperazinyl)quinoline

Comparison: 7-Fluoro-4-hydrazinylquinoline is unique due to the presence of both fluorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. Compared to 7-Fluoro-4-chloroquinoline, it has enhanced nucleophilicity due to the hydrazine group. The presence of fluorine enhances its stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

(7-fluoroquinolin-4-yl)hydrazine

InChI

InChI=1S/C9H8FN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)

InChI Key

YDBZADTUFVILJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)NN

Origin of Product

United States

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